molecular formula C14H20N2O6 B5046362 N-[(4-nitrophenyl)methyl]pentan-3-amine;oxalic acid

N-[(4-nitrophenyl)methyl]pentan-3-amine;oxalic acid

Cat. No.: B5046362
M. Wt: 312.32 g/mol
InChI Key: UZBPUFNZCLOKJZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-nitrophenyl)methyl]pentan-3-amine typically involves the reaction of 4-nitrobenzyl chloride with pentan-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of N-[(4-nitrophenyl)methyl]pentan-3-amine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(4-nitrophenyl)methyl]pentan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-nitrophenyl)methyl]pentan-3-amine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of N-[(4-nitrophenyl)methyl]pentan-3-amine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-nitrophenyl)methyl]butan-2-amine
  • N-[(4-nitrophenyl)methyl]hexan-4-amine
  • N-[(4-nitrophenyl)methyl]propan-2-amine

Uniqueness

N-[(4-nitrophenyl)methyl]pentan-3-amine is unique due to its specific chain length and the position of the amine group, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-[(4-nitrophenyl)methyl]pentan-3-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.C2H2O4/c1-3-11(4-2)13-9-10-5-7-12(8-6-10)14(15)16;3-1(4)2(5)6/h5-8,11,13H,3-4,9H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBPUFNZCLOKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC1=CC=C(C=C1)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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